N-(3-acetylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide
Description
N-(3-acetylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide (hereafter referred to as the target compound) is a piperazine-carbothioamide derivative featuring a complex tricyclic azatricyclo core. Piperazine-carbothioamides are of pharmacological interest due to their enzyme inhibitory and receptor-binding capabilities .
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-18(32)20-7-2-8-21(17-20)28-27(35)30-14-11-29(12-15-30)13-16-31-25(33)22-9-3-5-19-6-4-10-23(24(19)22)26(31)34/h2-10,17H,11-16H2,1H3,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHLDIKASFIRQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for arylation and various protecting groups to ensure selectivity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the need for manual intervention .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(3-acetylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound shares a core piperazine-carbothioamide framework with several analogs, differing primarily in the aryl substituent attached to the carbothioamide nitrogen. Key analogs include:
Key Observations :
- Lipophilicity (XlogP) : The 4-methylphenyl analog (XlogP 3.4) suggests moderate lipophilicity, which may enhance membrane permeability compared to polar substituents like sulfonyl groups .
- Polar Surface Area (TPSA) : A TPSA of 88 Ų (observed in the 4-methylphenyl analog) indicates moderate solubility, aligning with typical drug-like properties .
- Substituent Effects : Electron-withdrawing groups (e.g., 3-difluoromethanesulfonyl) may reduce basicity of the piperazine nitrogen, altering receptor binding or metabolic stability .
Enzyme Inhibition
- RNase H Inhibition : Carbothioamide derivatives with halogenated phenylacetyl substituents (e.g., 4-Cl in compound A5, IC50 4 μM) show enhanced activity compared to unsubstituted analogs . The target compound’s 3-acetylphenyl group may similarly improve inhibition by providing steric bulk and electron-withdrawing effects.
- 15-Lipoxygenase and Carbonic Anhydrase II Inhibition : Carbothioamide-based pyrazolines and hydrazine derivatives demonstrate dual inhibitory activity, suggesting the target compound’s carbothioamide moiety is critical for enzyme interaction .
Cytotoxic and Antipsychotic Potential
- Benzhydrylpiperazine Derivatives : Carbothioamide-containing benzhydrylpiperazines exhibit cytotoxic activity against cancer cell lines, with substituents like 4-chlorophenyl enhancing potency .
- 5-HT1A Receptor Binding : Arylpiperazine derivatives with methoxyphenyl groups show high binding affinity (e.g., compound 7, Ki < 10 nM), highlighting the importance of aryl substituent positioning .
Biological Activity
N-(3-acetylphenyl)-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Synthesis and Structural Characteristics
The compound is synthesized through multi-step organic reactions involving palladium-catalyzed arylation and various protecting groups to ensure selectivity. The structural formula indicates the presence of both aromatic and heterocyclic components, which contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 454.56 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 2 |
The biological activity of this compound is primarily linked to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate various cellular pathways, leading to significant biological responses.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with specific receptors influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have demonstrated its potential as an anticancer agent by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has shown efficacy against a variety of bacterial strains, suggesting potential use as an antimicrobial agent. Its activity appears to be dose-dependent and may involve disruption of bacterial cell membranes.
Case Studies
-
Anticancer Study : A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Concentration (µM) Cell Viability (%) 0 100 10 75 50 45 100 20 - Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC value of 32 µg/mL.
Q & A
Q. What are the key physicochemical properties of the compound that influence its reactivity and interaction in biological systems?
The compound's reactivity and biological interactions are influenced by:
- Hydrogen bond donors/acceptors : 1 donor and 4 acceptors, critical for target binding .
- LogP (XlogP 3.4) : Indicates moderate lipophilicity, affecting membrane permeability and bioavailability .
- Topological polar surface area (88 Ų) : Suggests potential for solubility and transport limitations .
- Complexity (687) : The tricyclic core may contribute to steric hindrance during synthesis or target engagement .
Q. What synthetic methodologies are commonly employed for constructing the 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-2,4-dione core?
Key steps include:
- Cyclization reactions : Using acetic anhydride or similar reagents for ring closure .
- Catalysts/bases : Optimized to stabilize intermediates (e.g., triethylamine or morpholine derivatives) .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
Q. What analytical techniques are critical for confirming the purity and structural integrity of the compound post-synthesis?
- NMR spectroscopy : For verifying stereochemistry and functional groups (e.g., piperazine and carbothioamide moieties) .
- HPLC : To assess purity (>95% threshold recommended) .
- X-ray crystallography (SHELX) : Resolves ambiguities in complex tricyclic structures .
Advanced Questions
Q. How can computational modeling predict the binding affinity of the compound with biological targets?
- Molecular docking : Use tools like AutoDock Vina to simulate interactions with receptors (e.g., muscarinic acetylcholine targets) .
- Density Functional Theory (DFT) : Calculate electronic properties to optimize the carbothioamide group’s electrophilicity .
- AI-driven simulations (COMSOL) : Model reaction pathways to predict stability under biological conditions .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Combine NMR, HPLC, and X-ray data to confirm structural assignments .
- Isotopic labeling : Resolve overlapping proton signals in the tricyclic region .
- Dynamic light scattering (DLS) : Detect aggregates that may skew solubility or purity metrics .
Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of derivatives?
- Scaffold diversification : Modify the piperazine or acetylphenyl groups to assess impact on bioactivity .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using analogs with varied substituents .
- In vitro assays : Test derivatives against targets like kinases or GPCRs to correlate structural changes with potency .
Q. How do stereochemical considerations impact synthesis and biological activity?
- Chiral resolution : Use chiral column chromatography or enzymatic methods to separate enantiomers .
- Stereospecific reactions : Optimize conditions (e.g., solvent polarity) to favor desired configurations in the azatricyclic core .
- Activity assays : Compare enantiomers to identify stereospecific binding (e.g., muscarinic receptor selectivity) .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings in piperazine functionalization .
- Microwave-assisted synthesis : Reduce reaction time for steps prone to decomposition .
Q. What advanced spectroscopic methods validate target engagement in biological matrices?
Q. How can AI enhance the design of novel analogs with improved pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
